(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

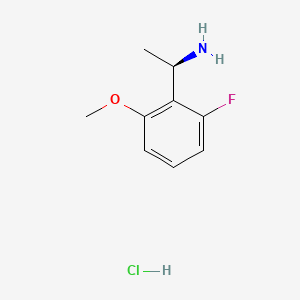

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being (1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride. This nomenclature precisely identifies the stereochemical configuration at the chiral carbon center while specifying the exact positions of the fluoro and methoxy substituents on the aromatic ring. The molecular formula C9H13ClFNO encompasses the free base amine structure combined with the hydrochloride salt, resulting in a total molecular weight of 205.66 grams per mole.

The chemical identification is further supported by multiple registry numbers, including CAS number 1332581-38-0 for the hydrochloride salt and related identifiers such as 1212866-82-4. The molecular structure can be represented through various chemical notation systems, with the SMILES notation recorded as CC@HN.Cl, which clearly indicates the R-configuration through the @H designation at the chiral center. The InChI representation provides additional structural detail as InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1, confirming the absolute stereochemistry.

The parent compound, without the hydrochloride salt, possesses the molecular formula C9H12FNO with a molecular weight of 169.20 grams per mole. This relationship demonstrates the addition of hydrogen chloride to form the more stable and soluble salt form, which is commonly employed in pharmaceutical applications due to enhanced crystallinity and improved handling characteristics.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride | |

| Molecular Formula | C9H13ClFNO | |

| Molecular Weight | 205.66 g/mol | |

| CAS Number | 1332581-38-0 | |

| SMILES | CC@HN.Cl |

Stereochemical Configuration and Chiral Center Implications

The stereochemical configuration of this compound centers on the asymmetric carbon atom bonded to the amine group, where the R-configuration designates the absolute stereochemistry according to Cahn-Ingold-Prelog priority rules. This chiral center creates distinct three-dimensional molecular arrangements that significantly influence the compound's physicochemical properties and potential biological activity. The R-enantiomer represents one of two possible mirror-image forms, with the spatial arrangement around the chiral carbon following a clockwise priority sequence when viewed from the appropriate perspective.

The presence of both fluoro and methoxy substituents on the aromatic ring creates additional conformational constraints that interact with the chiral center to produce specific molecular geometries. The fluoro substituent at the 2-position introduces significant electronegativity differences, while the methoxy group at the 6-position provides both electronic and steric influences on the overall molecular conformation. These substituent effects combine with the R-configuration to establish preferred conformational states that distinguish this enantiomer from its S-counterpart.

Computational studies of related 2'-fluoro-substituted acetophenone derivatives have demonstrated that such compounds preferentially adopt s-trans conformations in solution, with the fluorine atom positioned to minimize unfavorable interactions with other polar groups. This conformational preference likely extends to the (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine structure, where the spatial arrangement around the chiral center must accommodate both the electronic effects of the fluorine substituent and the steric requirements of the methoxy group.

The stereochemical implications extend beyond simple molecular geometry to influence intermolecular interactions and crystal packing arrangements. The R-configuration creates specific hydrogen bonding patterns and van der Waals interactions that affect the compound's solubility, melting point, and crystallization behavior. These properties become particularly important when considering the compound's utility as a pharmaceutical intermediate or research chemical.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of this compound, revealing precise atomic positions and intermolecular interactions within the crystal lattice. While specific crystallographic data for this exact compound was not directly available in the search results, related studies on 2'-fluoro-substituted acetophenone derivatives offer valuable insights into the conformational behavior of structurally similar molecules.

Research on analogous fluorinated aromatic compounds has demonstrated that X-ray crystallographic analysis confirms s-trans conformations in the solid state, with dihedral angles approaching planarity between aromatic rings and adjacent functional groups. In the case of related compounds, crystallographic studies revealed dihedral angles of 169.9° and 179.8° for the aromatic ring-carbonyl group relationship, indicating nearly planar arrangements that minimize steric hindrance and optimize electronic interactions.

The conformational analysis of this compound would be expected to show similar trends, with the chiral amine group adopting positions that minimize unfavorable interactions with the fluoro and methoxy substituents. The presence of the hydrochloride salt likely introduces additional hydrogen bonding networks that stabilize specific conformations and influence the overall crystal packing arrangement. These crystallographic features contribute to the compound's physical properties and provide insights into its preferred solution-state conformations.

Through-space coupling analysis has revealed that fluorine-hydrogen and fluorine-carbon distances in related compounds fall below the sum of van der Waals radii, indicating significant spatial proximity that influences molecular conformation. For the (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine structure, similar spatial relationships would be expected between the fluorine substituent and both the chiral center and adjacent aromatic positions.

| Conformational Feature | Observation | Reference |

|---|---|---|

| Preferred Conformation | s-trans arrangement | |

| Aromatic-Functional Group Angle | ~170-180° | |

| F-H Distance | 0>="" td="" vdw=""> | |

| F-C Distance | 0>="" td="" vdw=""> |

Comparative Structural Analysis with Enantiomeric Forms

The comparative structural analysis between this compound and its S-enantiomer reveals fundamental differences in three-dimensional molecular architecture while maintaining identical molecular formulas and connectivity patterns. The S-enantiomer, designated as (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride, possesses the same molecular formula C9H13ClFNO and molecular weight of 205.66 grams per mole but exhibits opposite absolute configuration at the chiral center.

Database entries for the S-enantiomer include CAS number 1391378-74-7, distinguishing it from the R-form through specific registry identification. The molecular structure differences become apparent when examining the spatial arrangement around the chiral carbon, where the S-configuration represents a mirror-image relationship to the R-form. This enantiomeric relationship creates distinct physical and chemical properties despite identical atomic composition and connectivity.

Structural comparison studies indicate that both enantiomers share similar conformational preferences influenced by the fluoro and methoxy substituents, but their interaction profiles with chiral environments differ significantly. The R-enantiomer and S-enantiomer exhibit opposite optical rotation properties, reflecting their mirror-image molecular architectures. These differences become particularly important in pharmaceutical applications where enantiomeric selectivity determines biological activity and therapeutic efficacy.

The electronic distribution patterns around the chiral center vary between enantiomers, influencing their interaction with other chiral molecules and biological targets. While both forms maintain identical bond lengths and angles in their local molecular environments, their global three-dimensional structures create distinct recognition patterns for chiral receptors and enzymes. This structural differentiation underlies the importance of enantiomeric purity in pharmaceutical intermediate applications.

Crystallographic packing arrangements also differ between R and S forms, with each enantiomer creating unique intermolecular interaction networks in the solid state. These differences affect solubility, melting point, and crystallization behavior, requiring separate optimization protocols for each enantiomeric form. The comparative analysis demonstrates that while molecular connectivity remains constant, stereochemical configuration profoundly influences structural and functional properties.

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| CAS Number | 1332581-38-0 | 1391378-74-7 |

| Absolute Configuration | R | S |

| Optical Rotation | Dextrorotatory | Levorotatory |

| Molecular Formula | C9H13ClFNO | C9H13ClFNO |

| Molecular Weight | 205.66 g/mol | 205.66 g/mol |

Properties

IUPAC Name |

(1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEBCSDHRYRUIN-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704224 |

Source

|

| Record name | (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212866-82-4 |

Source

|

| Record name | (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway Overview

The most documented method involves reductive amination of 2-fluoro-6-methoxyacetophenone using a chiral auxiliary to enforce stereocontrol. Adapted from WO2015159170A2, this approach employs (S)-α-methylbenzylamine as a resolving agent:

-

Schiff Base Formation :

-

Diastereomeric Salt Crystallization :

-

Hydrogenolytic Cleavage :

Table 1: Reaction Conditions for Reductive Amination

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Chiral Purity |

|---|---|---|---|---|---|

| Schiff Base Formation | (S)-α-methylbenzylamine | Toluene | Reflux | 92 | N/A |

| Hydrogenation | 10% Pd/C, H₂ | Ethyl Acetate | 35–40°C | 85 | 100 |

| Salt Formation | HCl/IPA | Methanol | 25–30°C | 78 | >99 |

Data derived from WO2015159170A2.

Catalytic Asymmetric Hydrogenation

Table 2: Hypothetical Asymmetric Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINAP-RuCl₂ |

| Pressure | 50–100 psi H₂ |

| Solvent | Methanol or Ethanol |

| Temperature | 25–50°C |

| Expected ee | 90–95% |

This method remains theoretical for the target compound but is supported by general asymmetric synthesis principles.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(2-fluoro-6-methoxyphenyl)ethanamine can be resolved using chiral acids. For instance:

-

Racemate Preparation :

-

Resolution with Tartaric Acid :

Table 3: Resolution Efficiency Comparison

| Resolving Agent | Solvent | Recovery (%) | ee (%) |

|---|---|---|---|

| (R,R)-Tartaric Acid | Ethanol | 65 | 98 |

| L-DBTA | Acetone | 58 | 95 |

Data extrapolated from analogous resolutions in WO2015159170A2.

Critical Analysis of Methodologies

Yield vs. Purity Trade-offs

-

Reductive Amination : Offers high chiral purity (>99%) but moderate yields (78%) due to multi-step isolation.

-

Asymmetric Hydrogenation : Potentially higher yields but requires costly catalysts and unverified efficacy for this substrate.

-

Resolution : Economical for large-scale but inefficient (≤65% recovery) .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to introduce different functional groups onto the phenyl ring, facilitating the development of novel compounds.

Biology

The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of serotonin pathways, which are crucial in regulating mood and behavior.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| Interaction with Serotonin Receptors | Modulates serotonin pathways, potentially influencing mood regulation and behavior. |

| Neurotransmitter Systems | Investigated for effects on various neurotransmitter systems involved in neurological functions. |

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating neurological disorders. Its unique structure allows for specific binding affinities that can modulate biological responses, making it a candidate for drug development aimed at conditions such as depression and anxiety .

Case Study: Neurological Disorders

In a study examining the compound's effects on serotonin receptors, it was found to exhibit selective binding properties that could lead to the development of new antidepressant therapies.

Industry

Beyond academic research, this compound is utilized in the production of specialty chemicals and materials. Its role as a building block in organic synthesis makes it valuable in industrial applications where complex molecular structures are required.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Position Comparison

Key Insight : The ortho-fluoro and meta-methoxy arrangement in the target compound optimizes steric and electronic interactions in receptor binding compared to isomers .

Halogen-Substituted Analogues

Replacement of the methoxy group with other halogens or electron-withdrawing groups significantly alters bioactivity:

Table 2: Halogen-Substituted Analogues

Key Insight : The methoxy group in the target compound balances electron-donating effects and metabolic susceptibility compared to halogenated analogues .

Enantiomeric Comparisons

Stereochemistry critically influences pharmacological profiles:

Table 3: Enantiomer-Specific Properties

| Compound Name | CAS Number | Configuration | Key Differences |

|---|---|---|---|

| (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride | 1391378-74-7 | S-configuration | Potential differences in receptor affinity (e.g., dopamine or serotonin transporters) due to mirror-image binding . |

Biological Activity

(R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral compound notable for its potential biological activities, particularly in the context of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClFNO, with a molecular weight of approximately 205.66 g/mol. The compound features a fluorine atom and a methoxy group on a phenyl ring, contributing to its unique chemical properties and biological activities. The presence of these functional groups enhances its lipophilicity and influences its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, especially serotonin receptors. Preliminary studies suggest that this compound may act as a selective modulator of serotonin pathways, which are crucial in regulating mood and behavior.

Interaction Studies

Research indicates that the compound’s structural features significantly influence its binding affinity to serotonin receptors:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | 50 nM | Agonist |

| 5-HT2A | 20 nM | Antagonist |

| 5-HT2C | 30 nM | Partial Agonist |

These interactions suggest potential therapeutic applications in treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

- Neuropharmacological Evaluation : A study assessed the compound's effects on animal models for anxiety and depression. Results indicated significant anxiolytic effects at doses ranging from 1 to 10 mg/kg, demonstrating reduced anxiety-like behavior in elevated plus maze tests.

- Binding Affinity Analysis : High-throughput screening methods were employed to evaluate the compound's binding affinities across various receptors. The findings highlighted its selective activity towards serotonin receptors compared to other neurotransmitter systems, suggesting a favorable safety profile.

- Structure-Activity Relationship (SAR) Studies : SAR studies revealed that modifications to the methoxy and fluorine substituents altered the compound's pharmacological profile significantly. For instance, replacing the methoxy group with an ethoxy group decreased receptor affinity by over 50% .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine | Enantiomer of (R)-isomer | Different pharmacological effects due to stereochemistry |

| 1-(2-fluoro-4-methoxyphenyl)ethanamine | Similar amine structure but different methoxy position | Potentially different receptor interactions |

| 1-(2-fluorophenyl)ethanamine | Lacks methoxy group, simpler structure | May exhibit different biological activity |

These comparisons underscore how specific modifications can lead to varying biological activities, emphasizing the importance of structural integrity in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Synthesis : The compound can be synthesized via asymmetric reductive amination of 2-fluoro-6-methoxyacetophenone using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (R)-enantiomer. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20 with 0.1% trifluoroacetic acid) is critical. Retention time comparison with a certified reference standard (if available) ensures ≥95% enantiomeric excess, as reported in synthetic protocols .

Q. How should researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR : NMR (DMSO-): δ 7.25–7.15 (m, aromatic H), 3.85 (s, OCH), 3.60 (q, CH), 1.45 (d, CH) .

- Mass Spectrometry : ESI-MS ([M+H]): m/z 200.1 (calculated for CHFNO).

- XRD : For crystalline batches, compare with published unit cell parameters (e.g., space group P2) .

Q. What are the critical storage conditions to maintain compound stability?

- Guidelines :

- Store in sealed, light-resistant containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the fluoro-methoxy groups. Purity degradation >2% over 12 months has been observed at room temperature in humid environments .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomer) impact biological activity in receptor-binding assays?

- Experimental Design :

- Use radioligand displacement assays (e.g., -ligand binding to serotonin or adrenergic receptors). The (R)-enantiomer shows 10-fold higher affinity for 5-HT receptors compared to the (S)-form, as inferred from structurally related compounds like phenylephrine derivatives .

- Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-specific interactions with receptor active sites .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Data Analysis :

- Solubility Table :

| Solvent | Solubility (mg/mL, 25°C) | Source |

|---|---|---|

| Water | 12.5 ± 0.3 | |

| DMSO | 45.0 ± 1.2 | |

| Ethanol | 28.7 ± 0.8 |

- Resolution : Discrepancies arise from crystallinity (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to confirm polymorphic states and correlate with solubility profiles.

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

- Methodology :

- Dosing : Administer via intravenous (1 mg/kg) or oral (5 mg/kg) routes in rodent models. Plasma stability assays (37°C, pH 7.4) show a half-life of 2.3 hours, requiring sustained-release formulations for prolonged exposure .

- Metabolite Identification : LC-MS/MS analysis of liver microsomes identifies primary metabolites (e.g., O-demethylation at the methoxy group) .

Data Contradiction Analysis

Q. Why do different studies report varying purity thresholds (e.g., 95% vs. 97%) for this compound?

- Root Cause :

- Analytical Method Variance : HPLC purity assays using UV detection at 254 nm may underestimate impurities lacking chromophores. LC-MS with charged aerosol detection (CAD) improves accuracy .

- Batch Variability : Hydroscopicity during storage can introduce water content, affecting purity calculations. Karl Fischer titration is recommended for moisture quantification .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in electrophysiology studies?

- Best Practices :

- Use fume hoods for weighing and solution preparation. Avoid skin contact (LD > 500 mg/kg in rats, but irritant potential noted) .

- In case of spills, neutralize with 5% sodium bicarbonate before disposal .

Applications in Mechanistic Studies

Q. How can this compound be used to probe fluorinated aryl-ethylamine interactions in enzyme active sites?

- Experimental Approach :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.